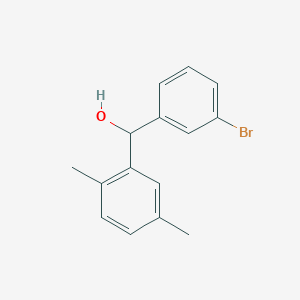

(3-Bromophenyl)(2,5-dimethylphenyl)methanol

説明

BenchChem offers high-quality (3-Bromophenyl)(2,5-dimethylphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromophenyl)(2,5-dimethylphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(3-bromophenyl)-(2,5-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-10-6-7-11(2)14(8-10)15(17)12-4-3-5-13(16)9-12/h3-9,15,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAWMOMUFOAXRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromophenyl 2,5 Dimethylphenyl Methanol and Analogues

Classical Approaches for Diarylmethanol Construction

Traditional methods for the synthesis of diarylmethanols have long relied on two robust and well-established strategies: the addition of organometallic reagents to carbonyl compounds and the reduction of diarylmethanones. These methods are prized for their reliability and broad applicability.

Organometallic Reagent-Mediated Condensations (e.g., Grignard Reactions)

The Grignard reaction is a quintessential method for carbon-carbon bond formation and a primary route for the synthesis of diarylmethanols. sigmaaldrich.com This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde or ketone. odinity.com For the synthesis of (3-Bromophenyl)(2,5-dimethylphenyl)methanol, two principal Grignard pathways are conceivable:

Pathway A: The reaction of 2,5-dimethylphenylmagnesium bromide with 3-bromobenzaldehyde (B42254).

Pathway B: The reaction of 3-bromophenylmagnesium bromide with 2,5-dimethylbenzaldehyde.

Both pathways are expected to yield the desired product after an acidic workup. The Grignard reagent is typically prepared by reacting the corresponding aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.comyoutube.com The subsequent addition to the aldehyde proceeds through a nucleophilic attack on the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated to give the final diarylmethanol. coconote.app

The choice between Pathway A and B may be influenced by the commercial availability and reactivity of the starting materials. A significant side reaction in Grignard syntheses can be the formation of biphenyl (B1667301) derivatives through Wurtz-type coupling, which can be minimized by controlling reaction conditions. researchgate.net

| Reactant 1 (Grignard Reagent) | Reactant 2 (Aldehyde) | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Phenylmagnesium bromide | Benzaldehyde (B42025) | Diphenylmethanol (B121723) | Diethyl ether, rt, then H3O+ | odinity.com |

| 4-Methoxyphenylmagnesium bromide | Benzaldehyde | (4-Methoxyphenyl)(phenyl)methanol | THF, rt, then H3O+ | sigmaaldrich.com |

| p-Tolylmagnesium bromide | Benzaldehyde | Phenyl(p-tolyl)methanol | THF, rt, then H3O+ | sigmaaldrich.com |

Reductive Pathways from Diarylmethanones

An alternative classical approach to diarylmethanols is the reduction of the corresponding diarylmethanone (diaryl ketone). For the target molecule, this would involve the reduction of (3-Bromophenyl)(2,5-dimethylphenyl)methanone. This two-step approach first requires the synthesis of the diaryl ketone, often achieved through Friedel-Crafts acylation, followed by its reduction.

A variety of reducing agents can be employed for the conversion of the ketone to the alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its selectivity, mildness, and ease of handling. rsc.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the diarylmethanol.

For more sterically hindered or less reactive ketones, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used, although with greater precautions due to its higher reactivity. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, is another effective method for the reduction of diaryl ketones. researchgate.net

| Starting Ketone | Reducing Agent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzophenone | NaBH4, Methanol | Diphenylmethanol | ~70% | rsc.org |

| Various Diaryl Ketones | Ru-catalyst, HCOOH/NEt3 | Chiral Diarylmethanols | Good to Excellent | acs.org |

| ortho-Substituted Diaryl Ketones | Asymmetric Transfer Hydrogenation | Chiral Diarylmethanols | 84-90% ee | acs.org |

Modern and Advanced Synthetic Strategies for Substituted Diarylmethanols

Recent advancements in synthetic methodology have provided more sophisticated and efficient routes to substituted diarylmethanols, often with a focus on enantioselectivity, scalability, and sustainability.

Enantioselective Synthesis via Asymmetric Catalysis (e.g., Arylation of Aldehydes)

The synthesis of enantiomerically enriched diarylmethanols is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric catalysis offers a powerful tool to achieve this. One prominent method is the enantioselective addition of arylboronic acids to aldehydes, catalyzed by transition metals such as rhodium or ruthenium complexed with chiral ligands. acs.orgthieme-connect.com This reaction provides a direct route to chiral diarylmethanols with high enantiomeric excess (ee). acs.org

For the synthesis of an enantiomerically enriched form of (3-Bromophenyl)(2,5-dimethylphenyl)methanol, one could envision the rhodium-catalyzed asymmetric addition of 2,5-dimethylphenylboronic acid to 3-bromobenzaldehyde in the presence of a chiral phosphine (B1218219) ligand. acs.org

Another modern approach is the asymmetric palladium-catalyzed α-arylation of aldehydes. nih.govnih.gov This method allows for the formation of a carbon-carbon bond between an aldehyde and an aryl halide, creating a chiral center at the α-position. While this is more commonly applied to the synthesis of α-aryl aldehydes, related methodologies can be adapted for the synthesis of chiral diarylmethanols.

| Reaction Type | Catalyst/Ligand | Substrates | Product | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Arylation of Aldehydes | Rh/[RhCl(CH2CH2)2]2 / Chiral Spiro Monophosphite | Arylboronic acids and Aldehydes | Chiral Diarylmethanols | Up to 87% | acs.org |

| Asymmetric Addition | Ru-Monophosphine Catalyst | Arylboronic acids and Aliphatic Aldehydes | Chiral Secondary Alcohols | Excellent | nih.gov |

| Asymmetric Hydrogenation | RuPHOX-Ru Catalyst | Diaryl Ketones | Chiral Diarylmethanols | Up to 99% | researchgate.net |

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages in terms of safety, scalability, and process control. springernature.com The synthesis of diarylmethanol derivatives can be adapted to flow systems. For instance, a Grignard reaction could be performed in a flow reactor where solutions of the aryl halide and a Grignard formation agent are continuously mixed and reacted, followed by the introduction of the aldehyde in a subsequent reaction loop. This approach can minimize the accumulation of highly reactive Grignard reagents, thereby enhancing safety, and allow for rapid optimization of reaction conditions. mdpi.com

Furthermore, multi-step sequences, such as the formation of a diaryl ketone followed by its reduction, can be telescoped into a single continuous flow process, eliminating the need for isolation of intermediates and reducing waste. nih.gov This is particularly advantageous for large-scale production.

Electrochemical Approaches to Diarylmethanol Derivatives

Electrochemical synthesis represents a green and sustainable alternative to traditional chemical methods, often avoiding the use of stoichiometric reagents. The electrochemical reduction of diaryl ketones to diarylmethanols is a well-established process. organic-chemistry.orgnih.gov This can be achieved by applying a potential across two electrodes in a solution containing the diaryl ketone. The ketone is reduced at the cathode to form a radical anion, which is then protonated to yield the alcohol. This method can be highly selective and avoids the use of metal hydrides.

Recent advancements have demonstrated practical and green electrochemical reductions of aldehydes and ketones to alcohols using water as the hydrogen source and solvent in an undivided cell. organic-chemistry.org Such methods are operationally simple, can be performed at room temperature, and are scalable. nih.gov

| Starting Material | Electrochemical Method | Key Features | Product | Reference |

|---|---|---|---|---|

| Aldehydes and Ketones | Reduction using DABCO as sacrificial reductant | Metal-free, room temperature, undivided cell | Alcohols or Diols | organic-chemistry.org |

| Aldehydes and Ketones | Reduction using Zn(+) and Sn(-) electrodes | Water as solvent and hydrogen source, recyclable electrolytes | Alcohols | organic-chemistry.org |

| Aromatic Aldehydes | Reduction using copper electrodes | Undivided cell, recycled water as medium | Primary Alcohols | tandfonline.com |

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-catalyzed methods)

Transition-metal catalysis, particularly using palladium, offers powerful and versatile methods for forming the crucial carbon-carbon bond between the two aryl rings in diaryl structures. mdpi.comresearchgate.net These reactions are prized for their high efficiency, functional group tolerance, and predictable selectivity, making them a cornerstone of modern organic synthesis. mdpi.comrsc.org The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

For the synthesis of a precursor to (3-Bromophenyl)(2,5-dimethylphenyl)methanol, such as (3-bromophenyl)(2,5-dimethylphenyl)methanone, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Stille, or Negishi couplings are highly effective.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound (e.g., an arylboronic acid or ester) with an organohalide (e.g., an aryl bromide or chloride). mdpi.com A plausible route would be the reaction between a 2,5-dimethylphenylboronic acid and 3-bromobenzoyl chloride, catalyzed by a palladium complex. This approach is advantageous due to the commercial availability and stability of many boronic acids. thieme-connect.com

Stille Coupling : This method utilizes an organotin compound as the nucleophilic partner. The synthesis could proceed by coupling 3-bromobenzoyl chloride with a (2,5-dimethylphenyl)stannane derivative in the presence of a palladium catalyst.

Negishi Coupling : In this reaction, an organozinc reagent is coupled with an organohalide. mdpi.com Functionalized arylzinc halides can be smoothly acylated with acid chlorides, catalyzed by iron(II) chloride, offering another pathway to the diaryl ketone precursor. organic-chemistry.org

Recent advancements have also focused on the direct C-H arylation of aromatic compounds, which avoids the pre-functionalization required for traditional cross-coupling partners. acs.org Palladium catalysts can facilitate the coupling of diarylmethyl esters with aryl boronic acids to form triarylmethanes, demonstrating the utility of diarylmethanol derivatives as effective electrophiles in cross-coupling reactions. nih.govacs.org

| Coupling Reaction | Aryl Halide/Electrophile | Organometallic Reagent | Typical Catalyst | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromobenzoyl chloride | 2,5-Dimethylphenylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | Mild conditions, high functional group tolerance, commercial availability of reagents. mdpi.comthieme-connect.com |

| Stille | 3-Bromobenzoyl chloride | (2,5-Dimethylphenyl)tributylstannane | Pd(PPh₃)₄ | Tolerant of many functional groups, but toxicity of tin reagents is a drawback. |

| Negishi | 3-Bromobenzoyl chloride | (2,5-Dimethylphenyl)zinc chloride | Pd(PPh₃)₄ | High reactivity of organozinc reagents, but sensitivity to air and moisture. mdpi.com |

| Heck-Type Acylation | 3-Bromobenzaldehyde | 2,5-Dimethylbenzene | Pd(OAc)₂ | Direct C-H functionalization, atom economical. |

Metal-Free Synthetic Routes for Substituted Diaryl Compounds

While transition-metal-catalyzed methods are dominant, the development of metal-free synthetic routes is a growing area of interest, driven by the goals of reducing cost, minimizing toxic metal contamination in final products, and developing more sustainable processes. acs.org These reactions often rely on different activation strategies, such as the use of hypervalent iodine reagents, aryne intermediates, or photoredox catalysis.

For the synthesis of substituted diaryl compounds, several metal-free approaches have been developed, primarily for constructing C-S or C-N bonds, which can serve as models for C-C bond formation. acs.orgresearchgate.netnih.gov

Reactions with Diaryliodonium Salts : Diaryliodonium salts are effective electrophilic arylating agents. A metal-free synthesis of diaryl sulfones has been developed using the reaction of arylsulfinic acid salts with diaryliodonium salts. nih.gov This principle can be extended to C-C bond formation, where an appropriate nucleophile attacks the diaryliodonium salt.

Aryne Chemistry : The in-situ generation of highly reactive aryne intermediates from aryl halides or triflates, followed by trapping with an aryl nucleophile, can form diaryl systems without the need for a metal catalyst.

Oxidative Coupling : Direct oxidative C-H/C-H coupling of two different arenes can be promoted by strong oxidants like potassium persulfate in an acidic medium, leading to the formation of unsymmetrical diaryl compounds. acs.org

Although direct metal-free synthesis of diaryl ketones or methanols is less established than catalyzed routes, the principles are promising. For instance, a transition-metal-free approach to synthesizing 2,5-diarylfurans has been demonstrated through an oxidation-dehydration sequence. nih.gov Such strategies highlight the potential for developing novel metal-free pathways for the target compound.

| Methodology | Key Reagents/Intermediates | Mechanism Principle | Potential Advantages | Challenges |

|---|---|---|---|---|

| Diaryliodonium Salts | Ar₂I⁺X⁻, Aryl nucleophile | Nucleophilic Aromatic Substitution | Mild conditions, avoids transition metals. nih.gov | Stoichiometric use of iodonium (B1229267) salt. |

| Aryne Chemistry | Aryne precursor (e.g., 2-(trimethylsilyl)aryl triflate), fluoride (B91410) source | Nucleophilic addition to aryne | Formation of challenging substitution patterns. | Control of regioselectivity can be difficult. |

| Direct Oxidative Coupling | Two arenes, strong oxidant (e.g., K₂S₂O₈) | Electrophilic aromatic substitution by a radical cation | High atom economy, uses simple starting materials. acs.org | Often requires harsh conditions, poor regioselectivity. |

Regioselective Introduction of Bromine and Dimethylphenyl Moieties

The specific substitution pattern of (3-Bromophenyl)(2,5-dimethylphenyl)methanol requires precise control over the placement of the bromine atom on one ring and the two methyl groups on the other. This is typically achieved by starting with pre-functionalized precursors and employing regioselective aromatic substitution reactions.

Halogenation Strategies for Aromatic Systems (e.g., Bromination)

The introduction of a bromine atom at the meta position of a benzene (B151609) ring is a key step. The regioselectivity of electrophilic aromatic bromination is governed by the electronic properties of the substituents already present on the ring. rsc.org

Electrophilic Aromatic Bromination : This reaction typically involves an electrophilic bromine species attacking the aromatic ring. nih.gov To achieve meta-substitution, the reaction is performed on a benzene ring bearing an electron-withdrawing, meta-directing group, such as a carbonyl group (aldehyde, ketone, or ester). For instance, the direct bromination of benzaldehyde or benzoyl chloride would yield the 3-bromo derivative as the major product.

A wide variety of brominating agents and conditions have been developed to enhance regioselectivity and efficiency. organic-chemistry.org N-Bromosuccinimide (NBS) is a commonly used reagent, often in the presence of an acid catalyst or in polar solvents, to achieve regioselective bromination of activated or deactivated aromatic rings. nih.gov Other systems, such as tetraalkylammonium tribromides or catalysts like zeolites, have been employed to achieve high para-selectivity for electron-rich aromatics, while harsher conditions are often needed for meta-bromination of deactivated rings. nih.govtandfonline.com

| Reagent | Typical Substrate Type | Common Selectivity | Conditions |

|---|---|---|---|

| Br₂ / Lewis Acid (e.g., FeBr₃) | General aromatics | Ortho/Para for activated rings, Meta for deactivated rings. | Anhydrous conditions. |

| N-Bromosuccinimide (NBS) | Activated and moderately deactivated aromatics | Highly regioselective, often para-selective for activated rings. nih.govorganic-chemistry.org | Acid catalysis or polar solvents like acetonitrile. tandfonline.com |

| Tetraalkylammonium tribromides | Phenols, anilines | High para-selectivity. nih.gov | Mild conditions. |

| HBr / H₂O₂ | Activated aromatics | Ortho/Para selectivity. | "Green" bromination method. |

Friedel-Crafts Acylation and Related C-C Bond Forming Reactions

The Friedel-Crafts acylation is a classic and highly effective method for forming a C-C bond between an aromatic ring and a carbonyl group, leading directly to the synthesis of aryl ketones. sigmaaldrich.com This reaction is arguably the most straightforward approach to assembling the (3-bromophenyl)(2,5-dimethylphenyl)methanone precursor.

The reaction involves treating an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comnih.gov For the target molecule, this would involve the reaction of 3-bromobenzoyl chloride with 1,4-dimethylbenzene (p-xylene).

The mechanism proceeds via the formation of a highly electrophilic acylium ion (R-C≡O⁺) from the acyl chloride and the Lewis acid. sigmaaldrich.com This acylium ion then undergoes electrophilic aromatic substitution on the electron-rich 2,5-dimethylphenyl ring. The directing effects of the two methyl groups (ortho, para-directing) and steric hindrance guide the acylation to the position between the two methyl groups or, more likely, to the position ortho to one methyl group and para to the other. The reaction is generally irreversible and does not suffer from the polyalkylation issues often seen in Friedel-Crafts alkylation. nih.gov This method provides a direct and efficient route to unsymmetrical diaryl ketones. organic-chemistry.org

| Component | Example for Target Synthesis | Function |

|---|---|---|

| Aromatic Substrate | 1,4-Dimethylbenzene (p-Xylene) | Acts as the nucleophile. Must be at least as reactive as a halobenzene. |

| Acylating Agent | 3-Bromobenzoyl chloride | Provides the electrophilic acyl group. |

| Lewis Acid Catalyst | Aluminum chloride (AlCl₃) | Activates the acylating agent to form the acylium ion. sigmaaldrich.com |

| Solvent | Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂) | Inert solvent for the reaction. |

Reaction Mechanisms and Chemical Transformations of 3 Bromophenyl 2,5 Dimethylphenyl Methanol

Reactivity at the Benzylic Hydroxyl Group

The benzylic hydroxyl group is a primary site of reactivity in (3-Bromophenyl)(2,5-dimethylphenyl)methanol, susceptible to both elimination and substitution reactions. Its position adjacent to two aromatic rings stabilizes potential carbocationic intermediates, facilitating a variety of transformations.

The benzylic hydroxyl group can be removed through reductive elimination processes, leading to the formation of (3-bromophenyl)(2,5-dimethylphenyl)methane. This transformation is typically achieved using reducing agents that can operate under conditions favorable for the cleavage of a C-O bond, often following activation of the hydroxyl group. Common methods include the use of silanes in the presence of a strong acid or catalytic hydrogenation.

For instance, treatment with a trialkylsilane (e.g., triethylsilane) and a Brønsted or Lewis acid can proceed via a stabilized benzylic carbocation intermediate. The general mechanism involves protonation of the hydroxyl group, followed by the loss of water to form the carbocation, which is then reduced by the silane.

Table 1: Reductive Elimination of the Hydroxyl Group

| Reagent System | Product | Plausible Mechanism |

| Triethylsilane / Trifluoroacetic acid | (3-bromophenyl)(2,5-dimethylphenyl)methane | Ionic reduction via a benzylic carbocation |

| H₂, Pd/C | (3-bromophenyl)(2,5-dimethylphenyl)methane | Catalytic hydrogenolysis |

The alcohol functionality in (3-Bromophenyl)(2,5-dimethylphenyl)methanol can be readily derivatized to form ethers, esters, and other functional groups. These reactions typically involve the nucleophilic character of the oxygen atom or the conversion of the hydroxyl group into a better leaving group.

Esterification can be achieved by reacting the alcohol with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions. For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield (3-bromophenyl)(2,5-dimethylphenyl)methyl acetate. Etherification can be carried out under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile towards an alkyl halide.

Table 2: Derivatization of the Benzylic Hydroxyl Group

| Reagent | Product Type | Example Product Name |

| Acetyl chloride / Pyridine | Ester | (3-bromophenyl)(2,5-dimethylphenyl)methyl acetate |

| Sodium hydride, then Methyl iodide | Ether | 1-bromo-3-(methoxy(2,5-dimethylphenyl)methyl)benzene |

| Thionyl chloride | Alkyl Halide | 1-bromo-3-(chloro(2,5-dimethylphenyl)methyl)benzene |

Transformations Involving the Bromo-Substituted Phenyl Ring

The bromine atom on the phenyl ring is a key handle for a variety of transformations, most notably nucleophilic aromatic substitution and carbon-carbon cross-coupling reactions.

While aryl halides are generally unreactive towards nucleophilic substitution under standard conditions, reactions can be induced under harsh conditions (high temperature and pressure) or through the activation of the aromatic ring. For (3-Bromophenyl)(2,5-dimethylphenyl)methanol, direct nucleophilic aromatic substitution of the bromine atom is challenging due to the lack of strong electron-withdrawing groups on the ring. However, metal-catalyzed processes can facilitate such transformations. For example, Buchwald-Hartwig amination could be employed to replace the bromine atom with an amino group using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The bromo-substituent makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base, is a powerful tool for forming new carbon-carbon bonds. nih.gov

Reacting (3-Bromophenyl)(2,5-dimethylphenyl)methanol with an arylboronic acid, for instance, would lead to the synthesis of a tri-aryl methanol (B129727) derivative. This reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable method for elaborating the molecular structure.

Table 3: Suzuki-Miyaura Coupling of the Aryl Bromide

| Boronic Acid/Ester | Catalyst System | Product |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (2,5-dimethylphenyl)( [1,1'-biphenyl]-3-yl)methanol |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | (2,5-dimethylphenyl)(4'-methoxy-[1,1'-biphenyl]-3-yl)methanol |

| N-Boc-pyrrole-2-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | tert-butyl 2-(3-((2,5-dimethylphenyl)(hydroxy)methyl)phenyl)-1H-pyrrole-1-carboxylate |

Reactivity of the Dimethylphenyl Substituent

The 2,5-dimethylphenyl group is generally less reactive than the other two functional sites under many conditions. However, the methyl groups are activating and direct incoming electrophiles to the ortho and para positions of the dimethylphenyl ring.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely occur on the dimethylphenyl ring, although the conditions would need to be carefully controlled to avoid reactions at the benzylic alcohol or the bromo-substituted ring. The steric hindrance provided by the ortho-methyl group and the benzylic substituent might influence the regioselectivity of such reactions. Furthermore, the methyl groups themselves can be sites of reactivity, for instance, through free-radical halogenation under UV light, leading to the formation of bromomethyl derivatives.

Spectroscopic Elucidation and Structural Characterization of 3 Bromophenyl 2,5 Dimethylphenyl Methanol

Vibrational Spectroscopy (Infrared and Raman)

Computational Prediction of Vibrational Frequencies

Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net For (3-Bromophenyl)(2,5-dimethylphenyl)methanol, theoretical calculations, often employing methods like B3LYP with a basis set such as 6-311++G(d,p), can elucidate the vibrational modes associated with its specific functional groups. researchgate.net These calculations provide theoretical wavenumbers that, when scaled, show excellent agreement with experimental data. researchgate.net

The predicted spectrum is characterized by distinct vibrational modes. The O-H stretching vibration is expected to appear as a broad band in the region of 3200-3600 cm⁻¹, characteristic of alcohols. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl groups would be observed in the 2850-3000 cm⁻¹ range. The spectrum would also feature prominent peaks corresponding to aromatic C=C ring stretching between 1400 and 1600 cm⁻¹. The C-O stretching vibration of the secondary alcohol is expected around 1050-1150 cm⁻¹. Finally, the C-Br stretching vibration is predicted to appear in the lower frequency region, typically between 500 and 600 cm⁻¹.

Table 1: Predicted Vibrational Frequencies for (3-Bromophenyl)(2,5-dimethylphenyl)methanol

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Aromatic C=C | Ring Stretching | 1400-1600 |

| C-O | Stretching | 1050-1150 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For (3-Bromophenyl)(2,5-dimethylphenyl)methanol (C₁₅H₁₅BrO), the molecular ion peak (M⁺) would be expected to appear as a pair of peaks of nearly equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The calculated molecular weight is approximately 290.04 g/mol for the ⁷⁹Br isotope and 292.04 g/mol for the ⁸¹Br isotope.

The fragmentation of this molecule under electron ionization (EI) is expected to follow pathways characteristic of benzylic alcohols and halogenated aromatic compounds. libretexts.orgnih.gov Common fragmentation patterns include:

Loss of a water molecule ([M-H₂O]⁺): A common fragmentation for alcohols, leading to a more stable carbocation.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Loss of the bromine radical ([M-Br]⁺): This results in a cation at m/z 211.

Formation of a tropylium (B1234903) ion: Rearrangement of the benzyl-type cations can lead to the stable tropylium ion.

Cleavage at the benzylic carbon: This would lead to the formation of the 3-bromophenyl cation (m/z 155/157) and the 2,5-dimethylphenyl cation (m/z 105).

Table 2: Predicted Mass Spectrometry Fragmentation for (3-Bromophenyl)(2,5-dimethylphenyl)methanol

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment |

|---|---|

| 290/292 | [C₁₅H₁₅BrO]⁺ (Molecular Ion) |

| 272/274 | [M - H₂O]⁺ |

| 211 | [M - Br]⁺ |

| 183 | [M - C₆H₄Br]⁺ (Loss of bromophenyl group) |

| 155/157 | [C₆H₄Br]⁺ |

X-ray Crystallography for Solid-State Molecular Structure Determination

The molecule would feature a central tetrahedral carbon atom bonded to a hydroxyl group, a hydrogen atom, a 3-bromophenyl ring, and a 2,5-dimethylphenyl ring. The two phenyl rings are not expected to be coplanar due to steric hindrance, adopting a twisted conformation with a significant dihedral angle between them. iucr.orgnih.gov The C-Br bond length is anticipated to be in the range of 1.85-1.95 Å. The C-O bond length for the secondary alcohol would be approximately 1.43 Å. Aromatic C-C bond lengths will be around 1.39 Å. The crystal packing could be influenced by hydrogen bonding involving the hydroxyl group (O-H···O) and potentially weak C-H···π interactions. nih.gov

Table 3: Expected Bond Parameters from X-ray Crystallography

| Bond/Angle | Expected Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-O Bond Length | ~1.43 Å |

| Aromatic C-C Bond Length | ~1.39 Å |

| C-C-C (in phenyl ring) | ~120° |

| C-O-H Angle | ~109° |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like (3-Bromophenyl)(2,5-dimethylphenyl)methanol, the spectrum is dominated by π→π* transitions within the phenyl rings. ijermt.org The presence of substituents on the benzene (B151609) rings influences the position (λ_max) and intensity of the absorption bands. sci-hub.se

The spectrum of this compound is expected to show characteristics of substituted benzene derivatives. ijermt.org Typically, benzene exhibits a primary absorption band (E2-band) around 204 nm and a secondary, fine-structured band (B-band) around 254 nm. For (3-Bromophenyl)(2,5-dimethylphenyl)methanol, the presence of the bromo and methyl substituents, as well as the chromophoric interaction between the two phenyl rings through the central carbon, is expected to cause a bathochromic (red) shift of these bands to longer wavelengths and an increase in their intensity (hyperchromic effect). sci-hub.se The fine structure of the B-band is also likely to be suppressed. sci-hub.se The electronic transitions are primarily associated with the π-electron systems of the two aromatic rings.

Table 4: Expected UV-Vis Absorption Bands

| Transition Type | Expected λ_max Range (nm) | Chromophore |

|---|---|---|

| π→π* (E2-band) | 210-230 | Phenyl rings |

Computational Chemistry and Theoretical Investigations of 3 Bromophenyl 2,5 Dimethylphenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as energies, geometries, and frequencies. For (3-Bromophenyl)(2,5-dimethylphenyl)methanol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), provide a foundational understanding of its electronic characteristics. scispace.com

Geometry Optimization and Conformational Analysis

Before other properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in (3-Bromophenyl)(2,5-dimethylphenyl)methanol must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. Due to the rotational freedom around the single bonds connecting the phenyl rings to the central carbinol carbon, multiple conformers may exist.

Conformational analysis is performed to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. The relative energies of different conformers can be calculated to determine their population distribution at a given temperature. The dihedral angles between the phenyl rings and the C-O-H plane are critical parameters in this analysis. For similar diphenylmethanol (B121723) compounds, the staggered conformations are generally found to be more stable than the eclipsed ones due to reduced steric hindrance.

Table 1: Hypothetical Relative Energies of (3-Bromophenyl)(2,5-dimethylphenyl)methanol Conformers

| Conformer | Dihedral Angle (Br-C-C-O) (°) | Dihedral Angle (C-C-C-O) (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 60 | 180 | 0.00 |

| 2 | 180 | 60 | 1.25 |

| 3 | -60 | 180 | 1.30 |

Note: This data is illustrative and based on typical values for related diarylmethanol compounds.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scispace.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η), where μ is the electronic chemical potential (-(I+A)/2).

For (3-Bromophenyl)(2,5-dimethylphenyl)methanol, the HOMO is expected to be localized primarily on the electron-rich 2,5-dimethylphenyl ring, while the LUMO may have significant contributions from the bromophenyl ring due to the electron-withdrawing nature of the bromine atom.

Table 2: Hypothetical FMO Energies and Reactivity Descriptors for (3-Bromophenyl)(2,5-dimethylphenyl)methanol

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.40 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 0.85 |

| Electronegativity (χ) | 3.55 |

| Chemical Hardness (η) | 2.70 |

| Chemical Softness (S) | 0.185 |

Note: This data is illustrative and based on typical values for related aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comuni-muenchen.de The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. These regions are often associated with lone pairs on electronegative atoms. Blue regions represent positive electrostatic potential, indicating areas of low electron density that are prone to nucleophilic attack. Green regions denote neutral or near-zero potential.

For (3-Bromophenyl)(2,5-dimethylphenyl)methanol, the MEP map would likely show a region of high negative potential (red) around the oxygen atom of the hydroxyl group due to its lone pairs. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a potential hydrogen bond donor. The aromatic rings would generally show regions of negative potential above and below the plane of the rings, characteristic of π-electron systems. The bromine atom would likely exhibit a region of positive potential at its "sigma-hole," a phenomenon observed in halobenzenes. walisongo.ac.id

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewikipedia.org It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bonds. This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization.

The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory, which provides an estimate of the stabilization energy (E(2)) associated with the charge transfer from the donor to the acceptor orbital.

In (3-Bromophenyl)(2,5-dimethylphenyl)methanol, significant intramolecular interactions would be expected, including:

Hyperconjugation: Interactions between the lone pairs of the oxygen atom (nO) and the antibonding orbitals of adjacent C-C and C-H bonds (σ). Also, interactions between the π orbitals of the phenyl rings and the σ orbitals of the substituents.

Resonance: Delocalization of π-electrons within the aromatic rings, represented by interactions between π and π* orbitals.

Table 3: Hypothetical NBO Analysis of Key Intramolecular Interactions in (3-Bromophenyl)(2,5-dimethylphenyl)methanol

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(O) | σ*(C-Cphenyl) | 3.5 | Hyperconjugation |

| n(O) | σ*(C-Hcarbinol) | 2.1 | Hyperconjugation |

| π(C=C)dimethylphenyl | π*(C=C)dimethylphenyl | 20.5 | Intramolecular π-delocalization |

| π(C=C)bromophenyl | π*(C=C)bromophenyl | 18.9 | Intramolecular π-delocalization |

Note: This data is illustrative and based on typical values for substituted aromatic compounds.

Spectroscopic Property Predictions and Simulations

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of the synthesized compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and basis set deficiencies, allowing for a more accurate comparison with experimental IR spectra. For (3-Bromophenyl)(2,5-dimethylphenyl)methanol, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, C-H stretches of the aromatic rings and methyl groups, C-O stretch of the alcohol, and C-Br stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of 1H and 13C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted NMR spectra can aid in the assignment of experimental signals.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This allows for the calculation of the maximum absorption wavelength (λmax) and the oscillator strength of the transitions.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For the synthesis of (3-Bromophenyl)(2,5-dimethylphenyl)methanol, which is likely prepared via the Grignard reaction of 3-bromobenzaldehyde (B42254) with 2,5-dimethylphenylmagnesium bromide (or vice versa), computational methods can be used to model the reaction pathway. cerritos.edulibretexts.org

This involves locating the transition state (TS) structure for the key bond-forming step. The transition state is a first-order saddle point on the potential energy surface, and its geometry and energy provide crucial information about the reaction barrier. The activation energy (ΔE‡) can be calculated as the energy difference between the transition state and the reactants.

By mapping the intrinsic reaction coordinate (IRC), the reaction pathway from reactants to products through the transition state can be confirmed. This analysis can provide insights into the stereoselectivity of the reaction and the role of the solvent in stabilizing the transition state. For the Grignard reaction, computational studies often explore the aggregation of the Grignard reagent and the explicit role of ether solvent molecules in the reaction mechanism. rsc.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Molecules

There is currently no available scientific literature detailing the use of (3-Bromophenyl)(2,5-dimethylphenyl)methanol as a key intermediate in the synthesis of more complex molecules. The presence of a bromine atom and a hydroxyl group suggests its potential for further functionalization through various organic reactions. For instance, the bromine atom could participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, and the hydroxyl group could be a site for esterification, etherification, or substitution reactions. However, specific examples of its application in multi-step syntheses have not been documented.

Development of New Synthetic Methodologies Leveraging its Reactivity

No specific synthetic methodologies have been reported in the scientific literature that leverage the unique reactivity of (3-Bromophenyl)(2,5-dimethylphenyl)methanol. The development of new synthetic methods often relies on the exploration of the reactivity of novel substrates. The combination of the sterically hindered 2,5-dimethylphenyl group and the electronically distinct 3-bromophenyl group could potentially lead to interesting and selective chemical transformations. Future research may explore its behavior in reactions such as asymmetric catalysis or C-H activation, but as of now, no such studies have been published.

Precursor for Optoelectronic Materials (if functionalization allows)

There is no evidence in the current scientific literature to suggest that (3-Bromophenyl)(2,5-dimethylphenyl)methanol has been investigated or utilized as a precursor for optoelectronic materials. While aromatic compounds containing bromine and substituted phenyl rings are of interest in materials science for their potential photophysical properties, the specific optoelectronic characteristics of this compound or its derivatives have not been reported. Functionalization of the aromatic rings or the methanol (B129727) moiety would be necessary to potentially tune its electronic properties for applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), but research in this direction has not been documented.

Building Block for Ligand Design and Catalyst Development

The use of (3-Bromophenyl)(2,5-dimethylphenyl)methanol as a building block for ligand design and catalyst development has not been described in the available scientific literature. The molecular framework of this compound could potentially be modified to create chiral or achiral ligands for coordination with metal centers, which could then be used in catalysis. The hydroxyl group could serve as an anchor point for attaching the molecule to other coordinating groups. However, no instances of its use in the synthesis of ligands or catalysts have been reported.

Future Research Trajectories for 3 Bromophenyl 2,5 Dimethylphenyl Methanol Chemistry

Exploration of Asymmetric Synthetic Routes for Enantiopure Forms

The central carbon atom of (3-Bromophenyl)(2,5-dimethylphenyl)methanol is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. While racemic mixtures can be synthesized, the production of enantiopure forms is crucial for applications where specific stereochemistry is required, such as in pharmaceuticals or as chiral ligands in catalysis.

Future research should focus on the development of efficient and highly stereoselective methods to access the individual enantiomers of this compound. One promising avenue is the catalytic asymmetric addition of an organometallic reagent to an aldehyde. For instance, the asymmetric addition of a 3-bromophenyl organometallic species to 2,5-dimethylbenzaldehyde, or vice versa, in the presence of a chiral catalyst could provide a direct route to the desired enantiopure alcohol. nih.gov

Potential catalytic systems to be explored could involve chiral amino alcohols, diamines, or phosphine (B1218219) ligands complexed to metals such as zinc, titanium, or ruthenium. nih.gov The development of such methods would not only provide access to the enantiomers of (3-Bromophenyl)(2,5-dimethylphenyl)methanol but also contribute to the broader field of asymmetric synthesis.

Table 1: Potential Asymmetric Synthetic Strategies

| Strategy | Reagents | Catalyst Type | Potential Advantages |

| Asymmetric Arylation | 3-Bromophenylmagnesium bromide + 2,5-Dimethylbenzaldehyde | Chiral ligand-metal complex (e.g., with Zn, Ti, Ru) | Direct, atom-economical |

| Asymmetric Reduction | (3-Bromophenyl)(2,5-dimethylphenyl)ketone | Chiral reducing agent (e.g., CBS catalyst) | High enantioselectivity |

| Kinetic Resolution | Racemic (3-Bromophenyl)(2,5-dimethylphenyl)methanol | Chiral acylating agent and enzyme | Access to both enantiomers |

Investigation of Novel Catalytic Transformations Involving its Distinct Substructures

The structure of (3-Bromophenyl)(2,5-dimethylphenyl)methanol contains two key substructures that can be exploited in novel catalytic transformations: the bromophenyl group and the dimethylphenyl moiety.

The carbon-bromine bond on the 3-bromophenyl ring is a versatile handle for a wide range of cross-coupling reactions. Future research could explore the use of this compound as a substrate in reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. acs.org These transformations would allow for the introduction of a diverse array of functional groups at the 3-position of the phenyl ring, leading to the synthesis of a library of novel diarylmethanol derivatives with potentially interesting biological or material properties.

The 2,5-dimethylphenyl group, with its electron-donating methyl groups, can influence the reactivity of the aromatic ring and the benzylic alcohol. Research could focus on catalytic C-H activation of the methyl groups or the aromatic ring itself to introduce further functionality.

Advanced Mechanistic Studies through Kinetic Isotope Effects and Transient Intermediate Detection

A deeper understanding of the reaction mechanisms involving (3-Bromophenyl)(2,5-dimethylphenyl)methanol can guide the development of more efficient and selective synthetic methods. Advanced mechanistic studies could provide valuable insights.

Kinetic Isotope Effect (KIE) studies, where hydrogen atoms are replaced with deuterium (B1214612) at specific positions, can help to elucidate the rate-determining steps of reactions involving this molecule. For example, deuterating the hydroxyl group or the benzylic carbon could clarify the mechanism of dehydration or substitution reactions.

Transient intermediate detection techniques, such as laser flash photolysis or low-temperature NMR spectroscopy, could be employed to observe and characterize short-lived intermediates, such as carbocations or radical species, that may be formed during reactions. This would provide direct evidence for proposed reaction pathways.

Development of Sustainable and Environmentally Benign Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. rsc.org Future research on (3-Bromophenyl)(2,5-dimethylphenyl)methanol should align with these principles.

This includes the exploration of reactions that proceed in greener solvents, such as water, ionic liquids, or supercritical fluids, to replace traditional volatile organic compounds. The use of heterogeneous catalysts that can be easily recovered and reused would also contribute to the sustainability of the synthetic processes. Furthermore, developing one-pot or tandem reactions that minimize purification steps and reduce waste generation is a key goal. acs.org An example could be a one-pot synthesis followed by a catalytic conversion to a more complex molecule.

Table 2: Green Chemistry Metrics for Potential Synthetic Routes

| Synthetic Route | Solvent | Catalyst | Atom Economy | E-Factor |

| Traditional Grignard | Diethyl ether | Stoichiometric | Low | High |

| Catalytic Asymmetric | Toluene | Catalytic | High | Low |

| Aqueous Micellar | Water | Recyclable | High | Very Low |

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being applied to chemical synthesis to predict reaction outcomes and optimize reaction conditions. rsc.orgnih.govnih.govchemintelligence.commit.edu For a molecule like (3-Bromophenyl)(2,5-dimethylphenyl)methanol, these computational tools could accelerate the discovery of new reactions and improve existing ones.

ML models can be trained on large datasets of known reactions to predict the most likely products of a reaction involving this specific diarylmethanol. nih.gov This could help chemists to identify promising new transformations and avoid unproductive experiments. AI algorithms can also be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize the yield and selectivity of a desired product. nih.govchemintelligence.com By integrating these computational approaches, the exploration of the chemical space around (3-Bromophenyl)(2,5-dimethylphenyl)methanol can be conducted more efficiently and systematically.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (3-Bromophenyl)(2,5-dimethylphenyl)methanol, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via Grignard reactions using 3-bromophenylmagnesium bromide and 2,5-dimethylbenzaldehyde, followed by acid quenching. Optimization involves controlling stoichiometry (1:1.2 aldehyde:Grignard reagent) and reaction temperature (0–5°C to minimize side products). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

- Validation : Intermediate characterization using NMR (e.g., disappearance of aldehyde proton at ~10 ppm) ensures reaction progression.

Q. Which analytical techniques are recommended for confirming structural integrity and purity?

- Techniques :

- HPLC : Use a reverse-phase column (e.g., Newcrom R1) with isocratic elution (acetonitrile/water, 70:30) to assess purity (>98%) .

- NMR : H and C NMR confirm substitution patterns (e.g., methyl groups at δ 2.2–2.4 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- X-ray Crystallography : SHELX-refined structures provide bond angles and molecular packing data, critical for understanding steric effects .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points) for this compound?

- Resolution : Variations may arise from polymorphic forms or impurities. Recrystallization from ethanol/water (9:1) at low temperatures (−20°C) yields consistent melting points (reported range: 120–123°C). Cross-validate using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What computational approaches predict the reactivity of the bromophenyl moiety in cross-coupling reactions?

- DFT Studies : Density functional theory (B3LYP/6-31G*) calculates electron density distribution, identifying the bromine atom as the primary reactive site. Activation barriers for Suzuki-Miyaura coupling with aryl boronic acids are minimized using Pd(PPh) catalysts in THF at 80°C .

- Experimental Validation : GC-MS monitors reaction progress, with yields >85% under optimized conditions .

Q. How does steric hindrance from the 2,5-dimethylphenyl group influence regioselectivity in electrophilic substitution reactions?

- Mechanistic Insight : Steric bulk directs electrophiles (e.g., nitronium ion) to the para position of the bromophenyl ring. Kinetic studies (UV-Vis monitoring) show 10-fold slower reaction rates compared to unsubstituted analogs due to hindered access .

- Modeling : Molecular dynamics simulations (Amber force field) quantify steric effects, correlating with experimental regioselectivity ratios (4:1 para:meta) .

Q. What protocols are recommended for evaluating biological activity, particularly antimicrobial potential?

- Assay Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。